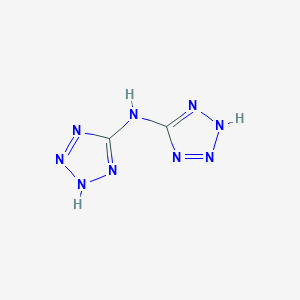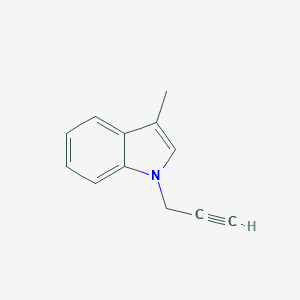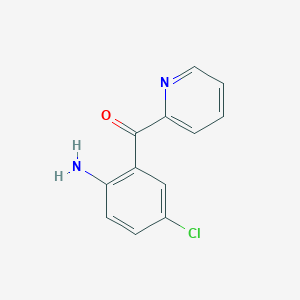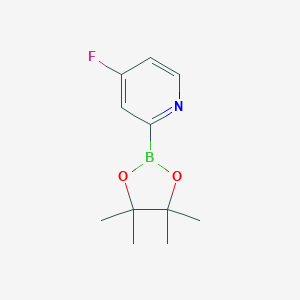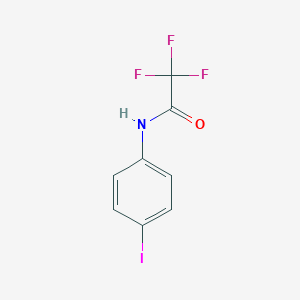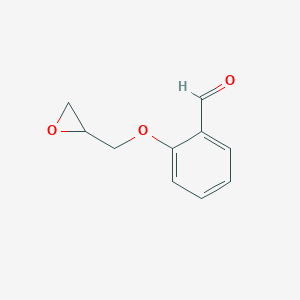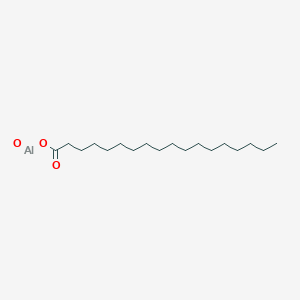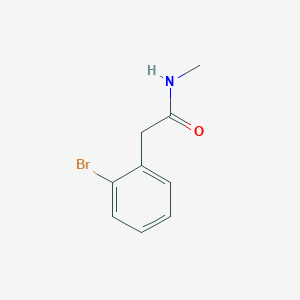
2-(2-Bromophenyl)-N-methylacetamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
- Field : Pharmaceutical Industry
- Application : “2-(2-Bromophenyl)ethylamine” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs.
- Field : Medical Research
- Application : Derivatives of “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” have been synthesized and studied for their antimicrobial and antiproliferative (anticancer) activities .
- Method of Application : The compounds were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data . They were then evaluated for their in vitro antimicrobial activity against bacterial and fungal species, and anticancer activity against human breast adenocarcinoma cancer cell line (MCF7) .
- Results or Outcomes : Some of the synthesized compounds showed promising antimicrobial activity, and a few were found to be active against the breast cancer cell line .
Pharmaceutical Intermediate
Antimicrobial and Antiproliferative Agents
- Field : Medicinal Chemistry
- Application : “2-(2-Bromophenyl)pyrrolidine” plays a crucial role in the synthesis of Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors . These inhibitors have promising therapeutic potential for diseases such as Alzheimer’s and cancer .
- Method of Application : The specific structure and functional groups of “2-(2-Bromophenyl)pyrrolidine” enable it to interact effectively with the target enzyme, NAD+H (NADH), thereby modulating its activity non-competitively .
- Results or Outcomes : The non-competitive inhibition of ABAD by these inhibitors highlights their potential therapeutic relevance in the treatment and prevention of diseases such as Alzheimer’s and cancer .
- Field : Organic Chemistry
- Application : Ortho-substituted aryl boronates, which could be related to “2-(2-Bromophenyl)-N-methylacetamide”, are introduced as aryne precursors for transition-metal-catalyzed transformations . These transformations result in the formation of useful triphenylene compounds .
- Method of Application : On treatment with tBuOK and Pd(0), metal-bound aryne intermediates are formed that undergo effective trimerization to form triphenylene compounds .
- Results or Outcomes : The resulting triphenylene compounds could have various applications in material science and drug discovery .
Synthesis of ABAD Inhibitors
Synthesis of Triphenylenes
- Field : Medicinal Chemistry
- Application : “2-(2-Bromophenyl)pyrrolidine” is involved in preparing Bcl-2 inhibitors . These inhibitors are important in addressing diseases related to Bcl-2 dysregulation, such as cancers and autoimmune disorders .
- Method of Application : The specific structure and functional groups of “2-(2-Bromophenyl)pyrrolidine” enable it to interact effectively with the target proteins . The compounds derived from “2-(2-Bromophenyl)pyrrolidine” exhibit potent inhibitory effects on target proteins .
- Results or Outcomes : The resulting inhibitors suggest a novel class of inhibitors with potential efficacy against resistant mutations .
- Field : Analytical Chemistry
- Application : “2-bromo Deschloroketamine” is an analytical reference standard categorized as an arylcyclohexylamine . This product is intended for research and forensic applications .
- Method of Application : The compound is used as a reference standard in various analytical methods, including chromatography and spectroscopy .
- Results or Outcomes : The use of this compound as a reference standard can help ensure the accuracy and reliability of analytical results .
Preparation of Bcl-2 Inhibitors
Analytical Reference Standard
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-11-9(12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJWLOQCRSVLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593167 | |
| Record name | 2-(2-Bromophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-N-methylacetamide | |
CAS RN |
141438-47-3 | |
| Record name | 2-(2-Bromophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

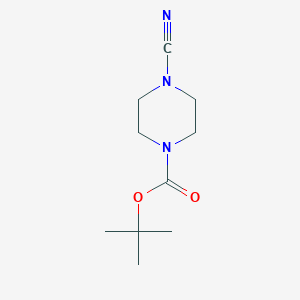
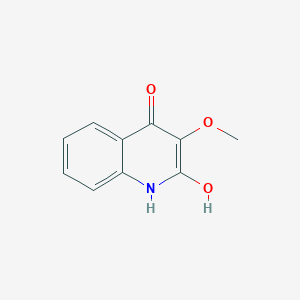

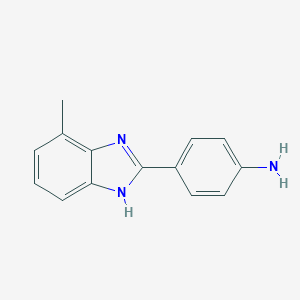
![Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]-](/img/structure/B168803.png)
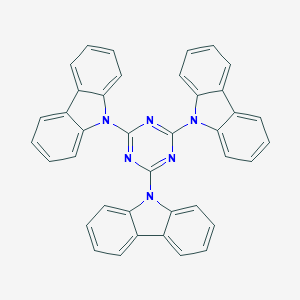
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B168806.png)
